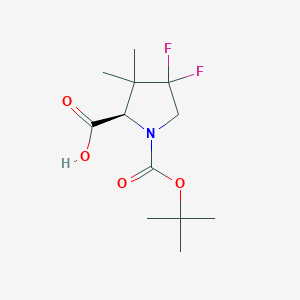

(R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “Boc” in the name suggests the presence of a tert-butoxycarbonyl protective group, commonly used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carboxylic acid group, and the Boc protective group. The “R” in the name indicates that this compound is a chiral molecule, meaning it has a non-superimposable mirror image .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation. The Boc group can be removed under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature, given the typical properties of similar organic compounds .Scientific Research Applications

Synthesis and Chemical Transformations

A common application of carboxylic acids, including derivatives like "(R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid," is in the synthesis of esters and anhydrides through reactions catalyzed by weak Lewis acids. This process involves the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a weak Lewis acid and an alcohol, leading to the formation of esters in excellent yields. The method shows high chemoselectivity and tolerance for sensitive functional groups, indicating its potential in synthesizing complex organic molecules (Bartoli et al., 2007).

Enantioselective Synthesis

In the realm of enantioselective synthesis, carboxylic acid derivatives are instrumental in preparing chiral building blocks. For example, the stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives demonstrates the utility of these compounds in generating key intermediates for further chemical synthesis, including their incorporation into cyclic β-peptides and tetrahydropyrimidin-4(1H)-ones. This showcases the role of such derivatives in producing structurally complex and functionally diverse molecules (Yoshinari et al., 2011).

Carboxylation Reactions

Carboxylation reactions represent another significant application, where N-Boc-4,4-difluoropiperidine, a compound closely related to "(R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid," is utilized in continuous flow processes. These reactions involve the deprotonation and subsequent trapping with CO2 gas, exemplifying the utility in synthesizing carboxylic acids as intermediates for medicinal chemistry research (Kestemont et al., 2021).

Catalysis and Organic Reactions

Furthermore, carboxylic acid derivatives are pivotal in catalysis, such as in boron-catalyzed nucleophilic activation for Mannich-type reactions. This demonstrates the versatility of carboxylic acids in facilitating the formation of carbon-carbon bonds, thereby enabling the synthesis of complex organic frameworks with high chemoselectivity and functional group tolerance (Morita et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2R)-4,4-difluoro-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-6-12(13,14)11(4,5)7(15)8(16)17/h7H,6H2,1-5H3,(H,16,17)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKSOLPMSVHHRU-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2814809.png)

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2814810.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2814812.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2814814.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)

![1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-](/img/structure/B2814825.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2814832.png)